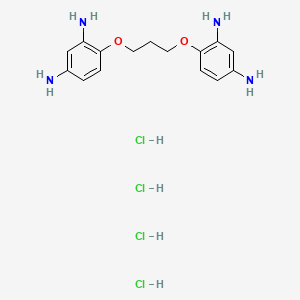

1,3-Bis(2,4-diaminophenoxy)propane tetrahydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,3-Bis(2,4-diaminophenoxy)propane tetrahydrochloride is a chemical compound with the molecular formula C15H24Cl4N4O2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes two 2,4-diaminophenoxy groups attached to a propane backbone, and it is typically found in its tetrahydrochloride salt form .

Métodos De Preparación

1,3-Bis(2,4-diaminophenoxy)propane tetrahydrochloride is generally synthesized through a chemical reaction between 2,4-diaminophenol and 1,3-dichloropropane under appropriate conditions. The reaction involves the formation of an ether linkage between the phenoxy groups and the propane backbone. The final product is obtained by treating the intermediate with hydrochloric acid to form the tetrahydrochloride salt .

Synthetic Route:

Starting Materials: 2,4-diaminophenol and 1,3-dichloropropane.

Reaction Conditions: The reaction is typically carried out in an inert atmosphere at elevated temperatures.

Formation of Intermediate: The intermediate compound is formed through the nucleophilic substitution reaction.

Final Product: The intermediate is treated with hydrochloric acid to yield this compound.

Análisis De Reacciones Químicas

1,3-Bis(2,4-diaminophenoxy)propane tetrahydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Types of Reactions:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: It can be reduced to form amine derivatives.

Substitution: The phenoxy groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, sulfonyl chlorides.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or sulfonated phenoxy derivatives.

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Organic Synthesis : The compound serves as a precursor for synthesizing more complex organic molecules. Its structure allows for modifications that can lead to various derivatives useful in different chemical reactions .

Biology

- Enzyme Inhibition Studies : Research has indicated potential biological activities of this compound, particularly its role as an enzyme inhibitor. Such properties make it a candidate for further studies in biochemical pathways and mechanisms .

- Toxicological Evaluations : Studies have assessed its safety profile through various toxicity tests. For instance, acute oral toxicity tests in Wistar rats revealed an LD50 value of approximately 3570 mg/kg body weight, indicating moderate toxicity .

Medicine

- Therapeutic Applications : Ongoing research aims to explore the therapeutic potential of this compound in drug development. Its properties may contribute to creating new medications targeting specific diseases or conditions .

- Cosmetic Formulations : The compound is widely used in the cosmetic industry as a precursor for hair dyes. It reacts with primary intermediates to form stable dye products when combined with oxidizing agents like hydrogen peroxide . Regulatory bodies have established guidelines for its safe use in hair color formulations, with maximum concentrations specified for consumer safety .

Industry

- Dyes and Coatings : Beyond cosmetics, this compound finds applications in the production of dyes and coatings due to its ability to form stable colorants upon oxidation . Its industrial relevance extends to polymers where it may enhance properties such as color stability and resistance.

Case Study: Toxicity Assessments

A comprehensive study conducted on rabbits assessed the irritation potential of 1,3-bis(2,4-diaminophenoxy)propane tetrahydrochloride when applied topically or instilled into the eyes. Results indicated mild skin irritation but no significant ocular damage after repeated exposure . These findings are crucial for understanding the safety profile of the compound in consumer products.

Regulatory Framework

The European Commission's Scientific Committee on Consumer Products has evaluated this compound's safety for use in cosmetics. They concluded that it is permissible under specific conditions and concentrations due to its potential risk factors . This regulatory oversight ensures that products containing this compound are safe for public use.

Mecanismo De Acción

The mechanism of action of 1,3-Bis(2,4-diaminophenoxy)propane tetrahydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with amino acid residues, leading to modifications in protein structure and function. This interaction can affect various biochemical pathways, making it a valuable tool in research and therapeutic applications .

Comparación Con Compuestos Similares

1,3-Bis(2,4-diaminophenoxy)propane tetrahydrochloride can be compared with other similar compounds, such as:

1,3-Bis(2,4-diaminophenoxy)propane hydrochloride: Similar structure but different salt form.

4,4’-[1,3-Propandiylbis(oxy)]di(1,3-benzenediamine) hydrochloride: Similar backbone but different functional groups.

1,3-Bis(2,4-diaminophenoxy)propane: Free base form without hydrochloride.

Uniqueness:

- The tetrahydrochloride form of 1,3-Bis(2,4-diaminophenoxy)propane provides enhanced solubility and stability compared to its free base form.

- Its unique structure allows for specific interactions with biological molecules, making it a valuable compound in research and industrial applications .

Actividad Biológica

1,3-Bis(2,4-diaminophenoxy)propane tetrahydrochloride (CAS No. 74918-21-1) is a chemical compound primarily used in the formulation of hair dyes and has garnered attention for its biological activity. Its structure allows it to interact with various biological systems, leading to a range of effects that are significant in both therapeutic and toxicological contexts.

This compound functions primarily as a dye intermediate but also exhibits biological activities that can affect cellular processes. The compound influences several pathways:

- Inhibition of Enzymes : It can inhibit key enzymes involved in metabolic pathways, potentially affecting cell growth and survival.

- Cell Signaling Modulation : The compound may modulate signaling pathways that are crucial for cell cycle regulation and apoptosis, such as the p53/MDM2 pathway .

Acute Toxicity Studies

Acute toxicity studies conducted on Wistar rats have shown varying degrees of lethality based on dosage:

| Dose (mg/kg bw) | Number of Deaths (out of 10) |

|---|---|

| 2510 | 0 |

| 3160 | 2 |

| 3570 | 5 |

| 3980 | 8 |

| 5010 | 9 |

The median lethal dose (LD50) was calculated to be approximately 3570 mg/kg bw , indicating significant toxicity at higher doses .

Eye and Skin Irritation

The compound has been evaluated for its potential to cause irritation:

- Eye Irritation : Instillation into the eyes of test animals resulted in corneal opacity and conjunctival irritation, with effects resolving within a week .

- Skin Sensitization : There is a risk of skin sensitization upon repeated exposure, necessitating caution in handling .

Applications in Hair Dyes

The compound is commonly used in oxidative and non-oxidative hair dye formulations. Regulatory bodies have established guidelines for its safe concentration levels:

- Maximum Concentration : Up to 1.8% (calculated as the tetrahydrochloride salt) is considered safe for application on hair .

Study on Hair Dye Formulations

A study conducted by the Scientific Committee on Consumer Products (SCCP) evaluated the safety of this compound in hair dye formulations. The findings indicated that at concentrations below the established maximum, the compound did not exhibit significant systemic toxicity or adverse effects when applied topically .

Biological Effects in Cell Cultures

In vitro studies have demonstrated that this compound can affect cell viability and proliferation rates in various cell lines. For instance:

- At lower concentrations, it promotes cell survival.

- At higher concentrations, it induces apoptosis through activation of specific signaling pathways.

These findings underscore the dual nature of this compound as both a therapeutic agent and a potential toxicant depending on dosage and exposure duration.

Propiedades

Número CAS |

74918-21-1 |

|---|---|

Fórmula molecular |

C15H21ClN4O2 |

Peso molecular |

324.80 g/mol |

Nombre IUPAC |

4-[3-(2,4-diaminophenoxy)propoxy]benzene-1,3-diamine;hydrochloride |

InChI |

InChI=1S/C15H20N4O2.ClH/c16-10-2-4-14(12(18)8-10)20-6-1-7-21-15-5-3-11(17)9-13(15)19;/h2-5,8-9H,1,6-7,16-19H2;1H |

Clave InChI |

PYPNWPPZTSKNST-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1N)N)OCCCOC2=C(C=C(C=C2)N)N.Cl.Cl.Cl.Cl |

SMILES canónico |

C1=CC(=C(C=C1N)N)OCCCOC2=C(C=C(C=C2)N)N.Cl |

Key on ui other cas no. |

74918-21-1 |

Pictogramas |

Irritant; Health Hazard; Environmental Hazard |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.